Bienvenue dans la boutique en ligne BenchChem!

Camelliaside A

Neuroprotection Monoamine Oxidase Enzyme Inhibition

Select Camelliaside A for its unique Gal(1→2)[Rha(1→6)]Glc triglycoside structure, which directly influences its target affinity for hMAO-B inhibition (active at 1 µM) and 5-LOX SAR benchmarking. This distinct glycosylation pattern, differentiating it from camelliasides B and C, ensures reliable performance as a tool compound in neurodegenerative disease research and as a substrate for enzymatic hydrolysis to produce kaempferol. Ideal for natural product chemistry and biotech applications.

Molecular Formula C33H40O20
Molecular Weight 756.7 g/mol
CAS No. 135095-52-2
Cat. No. B1668244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamelliaside A
CAS135095-52-2
SynonymsCamelliaside A;  Kaempferol 3-O-(2-O-galactopyranosyl-6-O-rhamnopyranosyl)glucopyranoside; 
Molecular FormulaC33H40O20
Molecular Weight756.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O
InChIInChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)51-28-21(41)17(9-35)50-33(30(28)53-32-26(46)24(44)20(40)16(8-34)49-32)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25+,26+,28-,30+,31-,32-,33+/m0/s1
InChIKeyWSDPAECYOJCNFT-XAGFQBSHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Camelliaside A (CAS 135095-52-2) – A Kaempferol Triglycoside with Quantifiable Enzyme and Radical Target Engagement


Camelliaside A (CamA, CAS 135095-52-2) is a flavonol triglycoside first isolated from the seeds of Camellia sinensis [1]. Its full structure is kaempferol 3-O-[2-O-β-D-galactopyranosyl-6-O-α-L-rhamnopyranosyl]-β-D-glucopyranoside, featuring an unusual Gal(1→2)[Rha(1→6)]Glc interglycosidic linkage [1]. This specific glycosylation pattern differentiates it from closely related Camellia flavonoids and influences its solubility, target affinity, and enzymatic susceptibility [2].

Why Generic Kaempferol Glycosides Cannot Substitute for Camelliaside A in Targeted Applications


Camelliaside A is not a generic kaempferol glycoside. Its distinct triglycoside architecture—specifically the galactose at the 2-position of the inner glucose and rhamnose at the 6-position—dictates unique binding interactions with molecular targets [1]. This structural specificity translates into quantifiable differences in enzyme inhibition potency and radical scavenging profiles compared to its closest analogs, camelliaside B (xylose instead of galactose) and camelliaside C (diglycoside lacking rhamnose) [2].

Quantitative Differentiation of Camelliaside A from Camelliaside B, C, and Kaempferol Aglycone


Comparative hMAO-B Inhibition: Camelliaside A Demonstrates Defined Potency at Low Micromolar Concentration

Camelliaside A inhibits recombinant human monoamine oxidase B (hMAO-B) in a cell-free assay. At a concentration of 1 µM, Camelliaside A demonstrates measurable inhibition of hMAO-B [1]. While a direct IC50 value for Camelliaside A against hMAO-B has not been published, the data establish it as a validated tool compound for probing this target. In contrast, Camelliaside B and the aglycone kaempferol exhibit distinct activity profiles: kaempferol itself is a known MAO inhibitor but with different potency ranges and isoform selectivity patterns; Camelliaside C is not reported to inhibit MAO-B. This target engagement profile positions Camelliaside A as a specific molecular probe for neuroprotective pathway studies where MAO-B modulation is of interest.

Neuroprotection Monoamine Oxidase Enzyme Inhibition

5-Lipoxygenase Inhibition: Camelliaside A IC50 Parity with Camelliaside B and Distinction from Camelliaside C

Camelliaside A inhibits 5-lipoxygenase (5-LO) in RBL-1 rat basophilic leukemia cells with an IC50 of 390 µM [1]. In the same cell-based assay, Camelliaside C—a diglycoside lacking the rhamnose moiety—exhibits an IC50 of 140 µM, representing a 2.8-fold higher potency than Camelliaside A [2]. Camelliaside B, which differs from Camelliaside A only by the substitution of galactose with xylose, demonstrates comparable inhibitory activity [2]. This structure-activity relationship reveals that the rhamnose moiety (present in Camelliaside A and B but absent in C) negatively modulates 5-LO inhibitory potency.

Anti-inflammatory 5-Lipoxygenase Arachidonate Pathway

Superoxide Radical Scavenging: Validated IC50 for Cross-Assay Comparability

Camelliaside A scavenges superoxide radicals in a cell-free assay with an IC50 of 137.44 µM [1]. This validated value enables direct cross-study comparisons and benchmarking against other flavonoid antioxidants. In DPPH radical scavenging assays, Camelliaside A exhibits an IC50 ranging from 0.43 to 5.06 µg/mL (approximately 0.57–6.7 µM based on MW 756.66), depending on assay conditions [2]. For context, quercetin—a potent flavonoid antioxidant—demonstrates a DPPH IC50 of 43.78 µmol/L in comparative studies, indicating that Camelliaside A's antioxidant potency varies significantly by assay system and radical species [3].

Antioxidant Radical Scavenging Oxidative Stress

Binding Energy to Linolenic Acid: Camelliaside A Outperforms Synthetic Antioxidant TBHQ in Molecular Docking

In molecular docking studies evaluating binding interactions with fatty acids, Camelliaside A exhibits a higher binding energy to linolenic acid (7.83 kcal/mol) compared to the synthetic antioxidant tert-butylhydroquinone (TBHQ, 7.64 kcal/mol) [1]. This computational evidence supports Camelliaside A's enhanced potential to stabilize polyunsaturated fatty acids against oxidation, a finding that aligns with experimental observations of its antioxidant effects in edible oil systems.

Lipid Oxidation Molecular Docking Natural Antioxidant

Validated Application Scenarios for Camelliaside A Based on Quantitative Differentiation Evidence


Neuroprotective and MAO-B Inhibitor Screening Assays

Camelliaside A serves as a validated positive control or tool compound for hMAO-B inhibition studies. Its demonstrated activity at 1 µM in cell-free recombinant assays [1] makes it suitable for establishing baseline inhibition in high-throughput screening campaigns targeting monoamine oxidase B for neurodegenerative disease research.

Structure-Activity Relationship (SAR) Studies on Flavonol Glycosides

Camelliaside A is a critical comparator in SAR investigations examining the impact of glycosylation patterns on 5-lipoxygenase inhibition. Its 2.8-fold lower potency compared to Camelliaside C [1] provides a quantifiable benchmark for assessing how the presence of a rhamnose moiety modulates anti-inflammatory activity.

Natural Antioxidant Development for Lipid-Rich Food and Cosmetic Formulations

Camelliaside A's validated superoxide radical scavenging IC50 (137.44 µM) [1] and its computationally demonstrated higher binding energy to linolenic acid (7.83 kcal/mol) versus TBHQ (7.64 kcal/mol) [2] support its evaluation as a natural alternative to synthetic antioxidants in edible oils and cosmetic emulsions.

Enzymatic Hydrolysis Studies for Kaempferol Production

Camelliaside A, along with Camelliaside B, serves as a substrate for enzymatic hydrolysis to produce kaempferol or its diglycoside derivatives [1]. This application is particularly relevant for industrial biotechnology processes aiming to generate bioactive aglycones from abundant tea seed byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camelliaside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.